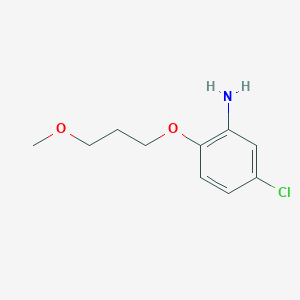
5-Chloro-2-(3-methoxypropoxy)phenylamine
Descripción general
Descripción
5-Chloro-2-(3-methoxypropoxy)phenylamine is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Mallikarjunaswamy et al. (2017) focused on synthesizing novel pyrimidine derivatives with antimicrobial properties. While the core compound differs, the methodology and the structural motifs, such as chloro and methoxy groups, share similarities with "5-Chloro-2-(3-methoxypropoxy)phenylamine," suggesting its potential as a precursor or analogue in antimicrobial research Mallikarjunaswamy, C., Mallesha, L., Bhadregowda, D. G., & Pinto, O. (2017). Arabian Journal of Chemistry.
β-Amyloid Aggregation Inhibition
Choi et al. (2003) described the synthesis of a compound for inhibiting β-amyloid aggregation, a key factor in Alzheimer's disease. Although the synthesized compound is different, the research highlights the relevance of chloro- and methoxy- functional groups in developing therapeutic agents, which could extend to the applications of "this compound" in neurodegenerative disease research Choi, H., Seo, P., Son, B., & Kang, B. (2003). Archives of Pharmacal Research.
Antiviral Activity
Hocková et al. (2003) synthesized pyrimidine derivatives with notable antiviral activity. The chemical modifications and the presence of halogens and alkoxy groups in these compounds suggest potential pathways for the antiviral application of "this compound," especially against retroviruses Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2003). Journal of Medicinal Chemistry.
Neurotransmitter Receptor Modulation
A study by Khan et al. (2003) on phenyloxazoles demonstrated the modulation of adenylate cyclase, suggesting the importance of methoxyphenyl components in developing compounds that can influence neurotransmitter receptors, which could be relevant for "this compound" in similar neurological applications Khan, M. A. A., Nakane, T., Ohta, H., & Ozoe, Y. (2003). Archives of Insect Biochemistry and Physiology.
Mecanismo De Acción
Target of Action
Phenylamine compounds, which this compound is a derivative of, are known to interact with various biological targets .
Mode of Action
Phenylamine compounds generally act as bases, forming phenylammonium ions with strong acids
Pharmacokinetics
The compound’s molecular weight is 215.68 , which may influence its pharmacokinetic properties.
Propiedades
IUPAC Name |
5-chloro-2-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRTDKGFKITJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171381.png)
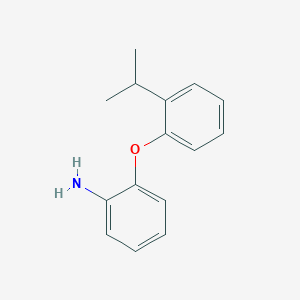
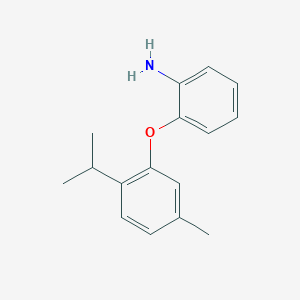
![Methyl 2-[4-(2-aminophenoxy)phenyl]acetate](/img/structure/B3171399.png)
![3-[(3-Methylphenoxy)methyl]pyrrolidine](/img/structure/B3171401.png)

![2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline](/img/structure/B3171419.png)
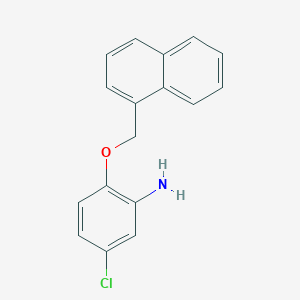
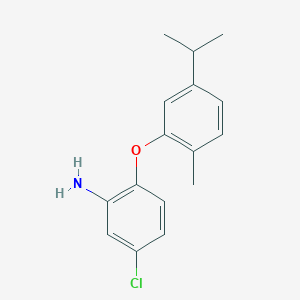



![2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3171481.png)
